Loratadine Epoxide chemical structure and properties
Loratadine Epoxide chemical structure and properties
This technical guide provides a comprehensive analysis of Loratadine Epoxide , a critical oxidative degradant and process impurity of the antihistamine Loratadine. Unlike common hydrolysis products (e.g., Loratadine Impurity B), this compound represents a specific oxidative transformation of the central ylidene bond, classifying it as a potential genotoxic impurity (PGI) due to the reactive oxirane moiety.
Chemical Structure, Formation Mechanism, and Analytical Characterization
Executive Summary
Loratadine Epoxide (CAS 1189694-51-6) is a complex oxidative impurity formed during the synthesis or storage of Loratadine. Chemically, it results from the epoxidation of the tetrasubstituted exocyclic double bond connecting the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine system to the piperidine ring.
For drug development professionals, this molecule presents two primary challenges:
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Analytical Resolution: Its structural similarity to the parent drug requires high-resolution chromatography for separation.
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Regulatory Toxicology: As an epoxide, it carries a structural alert for genotoxicity (DNA alkylation potential) under ICH M7 guidelines, necessitating rigorous control strategies below the Threshold of Toxicological Concern (TTC).
Chemical Identity & Structural Properties[1][2][3]
The structure of Loratadine Epoxide is unique due to its dispiro configuration. The oxidation of the central alkene creates an oxirane ring that is spiro-fused to both the tricyclic system and the piperidine ring.
Physicochemical Data Table
| Property | Specification |
| Common Name | Loratadine Epoxide |
| CAS Number | 1189694-51-6 |
| IUPAC Name | Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate |
| Molecular Formula | C₂₂H₂₃ClN₂O₃ |
| Molecular Weight | 398.89 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water |
| Key Functional Group | Spiro-Oxirane (Epoxide) at C11 position |
| Differentiation | NOT to be confused with Loratadine Impurity B (Ketone, CAS 31251-41-9), which results from oxidative cleavage rather than epoxidation. |
Mechanistic Insight: Formation Pathway
The formation of Loratadine Epoxide occurs via the electrophilic attack of an oxygen species on the electron-rich tetrasubstituted double bond (C11=C4'). This typically happens under oxidative stress conditions (peroxides in excipients) or during forced degradation studies.
Degradation Pathway Diagram
The following diagram illustrates the divergent oxidative pathways of Loratadine. The Epoxide retains the carbon skeleton, whereas Impurity B results from complete bond scission.
Figure 1: Divergent oxidative degradation pathways of Loratadine leading to Epoxide formation and subsequent cleavage to Impurity B.[1][2][3][4]
Analytical Characterization (HPLC Protocol)
Detecting Loratadine Epoxide requires a stability-indicating method capable of resolving the epoxide from the parent drug (which differs only by one oxygen atom and stereochemistry) and the ketone impurity.
Method Development Strategy
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Column Choice: A C18 column with high carbon load is recommended to maximize hydrophobic interaction differences between the planar alkene (Loratadine) and the kinked spiro-epoxide.
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Mobile Phase: Acidic pH is preferred to suppress silanol activity, though care must be taken as epoxides can be labile in strong acids. A pH of 2.5–3.0 is optimal.
Standardized Experimental Protocol: HPLC-UV/MS
Objective: To separate and quantify Loratadine Epoxide in the presence of Loratadine and Impurity B.
1. Chromatographic Conditions:
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Instrument: HPLC equipped with PDA (Photodiode Array) or Mass Spectrometer.
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Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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Detection: UV at 254 nm (primary) and 280 nm (secondary).
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Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
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Mobile Phase B: Acetonitrile (Organic Modifier).
2. Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Type |
| 0.0 | 70 | 30 | Initial |
| 5.0 | 70 | 30 | Isocratic Hold |
| 25.0 | 20 | 80 | Linear Gradient |
| 30.0 | 20 | 80 | Wash |
| 30.1 | 70 | 30 | Re-equilibration |
| 35.0 | 70 | 30 | End |
3. Sample Preparation:
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Diluent: Acetonitrile:Water (1:1 v/v).
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Standard Stock: Dissolve 10 mg Loratadine Epoxide Reference Standard in 10 mL Diluent.
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Test Sample: Dissolve drug substance to a concentration of 1.0 mg/mL.
4. System Suitability Criteria:
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Resolution (Rs): > 2.0 between Loratadine and Loratadine Epoxide.
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Tailing Factor: < 1.5 for all peaks.
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Relative Retention Time (RRT):
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Impurity B (Ketone): ~0.4 - 0.5 (More polar)
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Loratadine Epoxide: ~0.9 - 0.95 (Slightly more polar than parent)
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Loratadine: 1.0[5]
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Toxicology & Regulatory Control (ICH M7)
The presence of the epoxide (oxirane) ring triggers a structural alert under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities). Epoxides are alkylating agents capable of binding to DNA bases (e.g., N7-guanine), potentially causing mutagenesis.
Risk Assessment Workflow
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In Silico Analysis: Run structure through QSAR systems (e.g., DEREK, CASE Ultra). The epoxide moiety will flag as a "high potency" alert.
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Ames Testing: If the impurity exceeds the TTC (1.5 µ g/day for chronic treatment), a bacterial reverse mutation assay (Ames test) is required to confirm or refute genotoxicity.
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Control Strategy:
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Option 1: Control the impurity to < TTC (e.g., < 1.5 µ g/day ). For a 10 mg dose, this equals 0.015% (150 ppm) limit.
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Option 2: If Ames negative, control as a standard impurity (ICH Q3A) with a limit of 0.10% or 0.15%.
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Regulatory Control Logic Diagram
Figure 2: Decision tree for controlling Loratadine Epoxide based on ICH M7 guidelines.
References
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National Center for Biotechnology Information (2025). Loratadine Epoxide - PubChem Compound Summary. PubChem. [Link]
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International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH.org. [Link]
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U.S. Food and Drug Administration (FDA). NDA 019658: Claritin (Loratadine) Pharmacology Review. FDA Access Data. [Link]
